N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride
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Overview
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a pyridinylmethanamine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzaldehyde and 4-pyridinylmethanamine.
Condensation Reaction: The aldehyde group of 5-bromo-2-ethoxybenzaldehyde reacts with the amine group of 4-pyridinylmethanamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine product.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine product with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine
- N-[(5-bromo-2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Uniqueness
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O.2ClH/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12;;/h3-9,18H,2,10-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUIVRXDFWIZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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